
ML228
概要
説明
ML228は、CID-46742353としても知られており、低酸素誘導因子(HIF)経路の強力な活性化剤です。この化合物は、HIFとその下流標的(血管内皮成長因子(VEGF)など)を活性化できることから、科学研究において大きな注目を集めています。 This compoundは、他の既知のHIF活性化剤とは構造的に異なり、プロリルヒドロキシラーゼドメイン(PHD)阻害剤に一般的に見られる酸性官能基がありません .
科学的研究の応用
Chemistry
ML228 serves as a molecular probe for studying the HIF pathway. Researchers utilize it to investigate the activation mechanisms of HIF and its downstream targets, particularly vascular endothelial growth factor (VEGF). Its ability to activate HIF has implications for understanding cellular responses to hypoxia .
Biology
In biological studies, this compound has been shown to enhance the expression of HIF-responsive genes. For instance, it stabilizes HIF-1α, which plays a crucial role in cellular adaptation to low oxygen levels. Studies have demonstrated that this compound can attenuate inflammatory pathways (e.g., IL-6 and TNF-α) in models of cerebral ischemia, highlighting its potential for neuroprotection .
Medicine
This compound's activation of the HIF pathway opens avenues for therapeutic applications in conditions such as ischemia and cancer. For example, it has been shown to promote recovery following spinal cord injury by enhancing HIF-1α and VEGF expression, which are critical for tissue regeneration and repair . Additionally, this compound has been explored for its effects on muscle regeneration in aging models, demonstrating its potential in regenerative medicine .
Table 1: Summary of this compound Applications
Table 2: Case Studies Involving this compound
準備方法
合成経路と反応条件
ML228の合成は、市販の出発物質から始まる一連の化学反応を伴います。主要なステップには、トリアジン骨格の形成と、目的の置換基を導入するための官能基化が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度を実現します .
工業生産方法
This compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップになるでしょう。 これには、反応条件の最適化、より大きな反応容器の使用、および結晶化やクロマトグラフィーなどの精製技術の実施が含まれ、化合物が工業規格を満たすようにします .
化学反応の分析
反応の種類
ML228は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、トリアジン骨格上の官能基を修飾するために実施できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化トリアジン誘導体を生成する可能性がありますが、置換反応はさまざまな置換トリアジンを生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: HIF経路とその活性化メカニズムを研究するための分子プローブとして使用されます。
生物学: 低酸素に対する細胞応答におけるHIFの役割と、遺伝子発現への影響を調査します。
医学: 虚血性疾患や癌など、低酸素関連疾患における潜在的な治療的応用を探ります。
作用機序
ML228は、HIF-αサブユニットを安定化することにより、HIF経路を活性化し、常酸素条件下での分解を防ぎます。これにより、HIF-αの蓄積につながり、HIF-αはアリルハイドロカーボン受容体核転座因子(ARNT)サブユニットと二量体を形成します。 HIF-α/ARNT複合体は、次にDNAの低酸素応答性エレメント(HRE)に結合し、血管新生、代謝、細胞生存に関与する標的遺伝子の転写を促進します .
類似化合物との比較
類似化合物
ジメチルオキサル酸グリシン(DMOG): 金属キレート化によって作用する既知のHIF活性化剤。
塩化コバルト: プロリルヒドロキシラーゼ活性を阻害することにより、HIF-αを安定化する別のHIF活性化剤。
デフェロキサミン(DFO): 鉄を隔離することによってHIFを活性化するキレート剤
ML228の独自性
This compoundは、PHD阻害剤にほぼ普遍的に存在する酸性官能基が欠如しているため、構造的にユニークです。 この構造上の違いは、特定の疾患への応用において重要であり、this compoundは、HIF経路とその治療の可能性を研究するための貴重なツールになります .
生物活性
ML228 is a small molecule identified as a potent activator of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular responses to low oxygen levels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to hypoxia, including cardiovascular, pulmonary, and neurological disorders.
The HIF pathway is essential for the regulation of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This compound operates by activating HIF-1α, which translocates to the nucleus and initiates the expression of target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (Glut1) .
Key Findings on Biological Activity
- HIF Activation : this compound was shown to significantly enhance HIF-1α activity in vitro, indicating its role as a HIF activator. The compound was among the top performers in high-throughput screening assays designed to identify HIF activators .
- Iron Chelation : The compound exhibits iron-chelating properties, which are crucial for its mechanism of action. The presence of excess iron was found to inhibit the activity of this compound, suggesting that its efficacy is linked to its ability to chelate iron .
- Broad Pharmacological Profile : A comprehensive pharmacological evaluation revealed that this compound inhibited greater than 75% of radioligand binding in six assays when tested at a concentration of 10 μM. This suggests that while it primarily activates the HIF pathway, it may also interact with other molecular targets .
Table 1: Summary of Biological Activities of this compound
Case Studies and Applications
Recent research has highlighted the potential applications of this compound in various clinical contexts:
- Muscle Regeneration : A study indicated that restoration of HIF-1α nuclear translocation via this compound enhanced muscle regeneration in aging models, suggesting its utility in age-related muscle degeneration .
- Collagen Accumulation : Another investigation demonstrated that this compound enhances collagen type-I accumulation in human gingival fibroblasts, indicating potential applications in tissue repair and regeneration .
特性
IUPAC Name |
6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRODODTMXCRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ML228?
A1: this compound is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests this compound stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]
Q2: What are the downstream effects of this compound's interaction with the HIF pathway?
A2: this compound activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]
Q3: How does this compound's activation of the HIF pathway impact cellular processes?
A3: By promoting HIF-1α activity, this compound influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).
Q5: Is there any spectroscopic data available for this compound in the provided research?
A5: The provided research papers do not include detailed spectroscopic data for this compound. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.
Q6: What is known about the stability and compatibility of this compound under various conditions?
A6: The provided research does not elaborate on the stability and compatibility of this compound under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.
Q7: Does this compound exhibit any catalytic properties?
A7: Based on the provided research, this compound is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]
Q8: Have computational methods been employed to study this compound?
A8: While the provided research doesn't detail specific computational studies on this compound, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into this compound's interactions with its target and guide further structural optimization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。